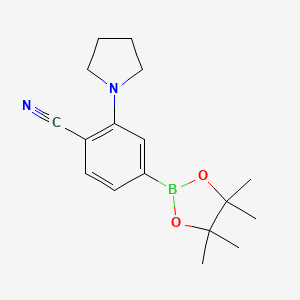
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The compound’s unique structure, which includes a cyano group and a pyrrolidine ring, makes it a valuable intermediate in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester typically involves the reaction of 4-cyano-2-pyrrolidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid ester . Industrial production methods often employ similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step of the Suzuki-Miyaura coupling . This process allows for the formation of new carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. Additionally, the compound’s cyano group and pyrrolidine ring can interact with various molecular targets, influencing its reactivity and selectivity in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-2-pyrrolidinophenylboronic acid pinacol ester can be compared with other boronic acid esters, such as:
Phenylboronic acid pinacol ester: This compound is widely used in organic synthesis but lacks the cyano and pyrrolidine functionalities, making it less versatile in certain applications.
4-Cyanophenylboronic acid pinacol ester: Similar to this compound, but without the pyrrolidine ring, which can affect its reactivity and selectivity in chemical reactions.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound contains a diphenylamino group, which imparts different electronic properties compared to the cyano and pyrrolidine groups.
The unique combination of the cyano group and the pyrrolidine ring in this compound makes it particularly valuable in the synthesis of complex organic molecules, offering distinct advantages in terms of reactivity and selectivity.
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(12-19)15(11-14)20-9-5-6-10-20/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDIMQWYBLTPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














